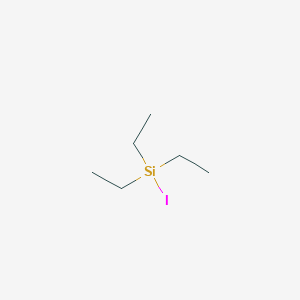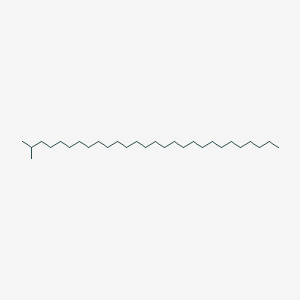
Triethyliodosilane
Descripción general
Descripción
Triethyliodosilane is an organosilicon compound with the chemical formula (C2H5)3SiI. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized in organic synthesis and as a reagent in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethyliodosilane can be synthesized by reacting triethylchlorosilane with iodine. This reaction is typically carried out in a suitable solvent under an inert atmosphere to prevent unwanted side reactions. Common solvents used include chlorinated hydrocarbons and ethers .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent results.
Análisis De Reacciones Químicas
Types of Reactions: Triethyliodosilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding silanols or siloxanes.
Reduction: It acts as a reducing agent in certain organic reactions.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: It is often used in the presence of catalysts such as palladium or platinum.
Substitution: Reagents like alkyl halides or acyl halides are commonly used.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Triethyliodosilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It is employed in the modification of biomolecules for various biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of triethyliodosilane involves its ability to donate or accept electrons during chemical reactions. The silicon-iodine bond is highly reactive, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Triethylsilane: Similar in structure but contains a hydrogen atom instead of iodine.
Triethylchlorosilane: Contains a chlorine atom instead of iodine.
Hexaethyldisiloxane: Formed as a byproduct in some reactions involving triethyliodosilane
Uniqueness: this compound is unique due to its high reactivity and versatility in various chemical reactions. The presence of the iodine atom makes it distinct from other similar compounds, providing unique reactivity patterns and applications .
Propiedades
IUPAC Name |
triethyl(iodo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ISi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLMQFARLJLZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ISi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455871 | |
| Record name | triethyliodosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-49-8 | |
| Record name | Triethyliodosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | triethyliodosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20455871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triethyliodosilane react with alkyl halides?
A1: While the provided abstracts don't detail specific reactions with alkyl halides, one study focuses on the broader reactivity of this compound. [] This research likely investigates the potential for halogen exchange or other reactions characteristic of silicon-iodine bonds in the presence of alkyl halides. Further investigation of the full paper would be necessary to confirm the specific interactions.
Q2: Can this compound cleave Si-O bonds? What are the implications of this reactivity?
A2: Yes, research indicates that this compound can effectively cleave Si-O-C and Si-O-Si bonds. [] This reactivity is particularly significant in organic synthesis, where it offers a route for the transformation of silyl ethers and siloxanes. Such transformations are valuable for modifying protecting groups or manipulating silicon-containing intermediates in complex molecule synthesis.
Q3: Does this compound react differently with acyl iodides compared to other organosilanes?
A3: Research suggests that this compound, alongside other organosilanes and even triphenylgermane, displays reactivity with acyl iodides. [] The study likely delves into the specific products and mechanisms involved in these reactions. Comparisons between this compound and other organosilanes within the study could reveal unique reactivity patterns or selectivity profiles. A thorough examination of the full publication is needed for a comprehensive understanding of these comparisons.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)











